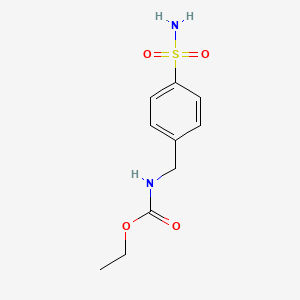

Ethyl 4-(aminosulfonyl)benzylcarbamate

説明

Contextualizing Sulfonamide- and Carbamate-Containing Compounds in Medicinal Chemistry

The presence of both sulfonamide and carbamate (B1207046) moieties in a single molecule is significant due to the well-established roles of these functional groups in drug design and medicinal chemistry.

Sulfonamides are a cornerstone in pharmaceutical sciences. They are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility has led to their incorporation into a multitude of approved drugs.

Carbamates , on the other hand, are recognized for their chemical stability and ability to act as peptide bond surrogates. They are often used in the design of prodrugs to improve the metabolic stability and cell membrane permeability of parent molecules. Carbamate derivatives are integral to many therapeutic agents used in treating various conditions, including cancer and neurodegenerative diseases.

The combination of these two pharmacologically important groups in Ethyl 4-(aminosulfonyl)benzylcarbamate suggests its potential as a scaffold for the development of novel therapeutic agents.

Rationale for Investigating this compound as a Research Chemical

The primary rationale for investigating this compound stems from its potential as a versatile building block in the synthesis of more complex molecules with desired biological activities. Researchers are often interested in such compounds as intermediates for creating libraries of derivatives to be screened for various therapeutic targets.

The investigation into this compound is driven by the hypothesis that the synergistic or combined effects of the sulfonamide and carbamate groups could lead to novel biological activities. For instance, the sulfonamide moiety could be responsible for inhibiting a specific enzyme, while the carbamate portion could enhance the compound's pharmacokinetic properties.

While specific research focusing exclusively on the biological activities of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active compounds provides a strong basis for its exploration. For example, derivatives of 4-(aminomethyl)benzamide (B1271630), a structurally related class, have shown potent inhibitory effects against viruses like Ebola. jocpr.com

Overview of Research Trajectories for Similar Chemical Entities

The research trajectories for chemical entities similar to this compound are diverse and provide insight into its potential applications. These trajectories often focus on:

Enzyme Inhibition: Many sulfonamide-containing compounds are investigated as enzyme inhibitors. Therefore, a likely research path for this molecule would be to screen it against various enzymes, such as carbonic anhydrases, kinases, or proteases, which are common targets for sulfonamide-based drugs.

Anticancer Drug Discovery: Both sulfonamides and carbamates are prevalent in anticancer drug design. Research could involve synthesizing derivatives of this compound and evaluating their cytotoxic activity against various cancer cell lines.

Antiviral and Antimicrobial Agents: Given the history of sulfonamides as antimicrobial agents and the antiviral potential of related structures, another research avenue is the evaluation of this compound and its derivatives for activity against various pathogens. jocpr.comnih.gov

Central Nervous System (CNS) Applications: Sulfonamide derivatives have also been explored for their activity on targets within the CNS. Research could therefore also be directed towards investigating the potential of this compound in this area.

Structure

3D Structure

特性

IUPAC Name |

ethyl N-[(4-sulfamoylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-16-10(13)12-7-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRGLCWLRAPYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407844 | |

| Record name | Ethyl [(4-sulfamoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39148-61-3 | |

| Record name | Ethyl [(4-sulfamoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39148-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Aminosulfonyl Benzylcarbamate

Established Synthetic Pathways for Carbamates with Sulfonamide Moieties

The construction of molecules like ethyl 4-(aminosulfonyl)benzylcarbamate, which contain both carbamate (B1207046) and sulfonamide groups, relies on established synthetic organic chemistry principles. These methods often involve sequential reactions to build the desired structure.

Multi-Step Approaches to Aminosulfonyl Carbamate Formation

Multi-step synthesis is a common strategy for creating complex molecules, allowing for the careful introduction of different functional groups. utdallas.edu For a compound like this compound, a typical multi-step approach could involve the initial synthesis of a core structure, followed by the addition of the carbamate and sulfonamide groups.

A plausible synthetic route might start with 4-nitrobenzoic acid. This starting material can undergo esterification with ethanol (B145695) to form ethyl 4-nitrobenzoate. Subsequently, the nitro group can be reduced to an amine, yielding an intermediate like ethyl 4-aminobenzoate. google.com This amino group could then be transformed into the final product.

Another strategy involves the use of protecting groups to manage the reactivity of different parts of the molecule during synthesis. utdallas.edu For example, an amino group might be temporarily protected as an amide to prevent it from reacting while other transformations are carried out. At the end of the synthesis, the protecting group is removed to reveal the desired amine functionality. utdallas.edu

The synthesis of related sulfonamides has been achieved through multi-step sequences. For instance, the synthesis of certain sulfonamides incorporating piperidinyl-hydrazidoureido moieties begins with 4-(aminosulfonyl)benzoic acid, which is coupled with ethyl isonipecotate. mdpi.com The resulting ester is then reacted with hydrazine (B178648) to form a hydrazide, which is subsequently reacted with an isocyanate to yield the final product. mdpi.com This highlights a modular approach where different components are assembled sequentially.

Continuous flow synthesis has also emerged as a powerful tool for multi-step reactions, offering advantages in terms of safety and scalability for the synthesis of amines, carbamates, and amides. researchgate.net

Application of Isocyanates in Carbamate Synthesis

Isocyanates are highly reactive intermediates that are widely used in the synthesis of carbamates. nih.gov The reaction of an isocyanate with an alcohol is a common and efficient method for forming a carbamate linkage. nih.gov

In the context of synthesizing this compound, a key intermediate would be a benzyl (B1604629) isocyanate bearing a sulfonamide group. This intermediate could then be reacted with ethanol to form the ethyl carbamate portion of the molecule.

The generation of isocyanates can be achieved through various methods. Traditionally, phosgene (B1210022) was used, but due to its high toxicity, phosgene-free methods are now preferred. mdpi.com One such method is the thermal decomposition of carbamates. mdpi.comresearchgate.net Another approach involves the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate. researchgate.net

Multicomponent reactions involving isocyanates have also been developed for the synthesis of complex molecules containing carbamate and sulfonamide functionalities. nih.gov For example, a three-component reaction involving a sulfonyl isocyanate, a dialkyl acetylene-dicarboxylate, and an amine can produce five-membered rings containing a sulfonamide group. nih.gov

The following table summarizes various methods for generating isocyanates for carbamate synthesis:

| Isocyanate Generation Method | Description |

| Phosgenation of Amines | A traditional method involving the reaction of an amine with the highly toxic phosgene. mdpi.com |

| Thermal Decomposition of Carbamates | A phosgene-free method where a carbamate is heated to produce an isocyanate and an alcohol. mdpi.comresearchgate.net |

| Curtius Rearrangement | An acyl azide is converted into an isocyanate through a thermal or photochemical rearrangement. researchgate.net |

| In Situ Generation | Isocyanates can be generated in the reaction mixture and used immediately, avoiding the need to handle these reactive compounds. researchgate.net |

Methods for Incorporating Sulfamoyl (Aminosulfonyl) Moieties

The introduction of a sulfamoyl (aminosulfonyl) group is a critical step in the synthesis of compounds like this compound. Several methods exist for this transformation.

The most traditional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk The required sulfonyl chloride is typically prepared from the corresponding sulfonic acid. ucl.ac.uk In the synthesis of a molecule like this compound, a key intermediate would be 4-(chlorosulfonyl)benzylamine or a related derivative.

Alternative methods for installing sulfonyl groups have been developed to avoid the use of harsh reagents. These include metal-catalyzed coupling reactions of sulfinate salts with halides or boronic acids. researchgate.net The oxidation of sulfides is another common route to sulfones. researchgate.net

Recent advances have focused on the development of more efficient and environmentally friendly methods. For example, the use of N,N-dimethylacetamide or 1-methyl-2-pyrrolidone as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups. researchgate.net

The following table outlines some common methods for incorporating sulfamoyl groups:

| Method | Reagents | Description |

| Sulfonyl Chloride and Amine | R-SO2Cl + R'-NH2 | The classical and most widely used method for sulfonamide formation. ucl.ac.uk |

| Metal-Catalyzed Coupling | R-SO2Na + R'-X | Coupling of a sulfinate salt with a halide, often catalyzed by a transition metal. researchgate.net |

| Oxidation of Sulfides | R-S-R' + Oxidizing Agent | The oxidation of a sulfide (B99878) to a sulfone, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). researchgate.net |

| Direct Sulfamoylation | R-OH + Sulfamoyl Chloride | The reaction of an alcohol with sulfamoyl chloride to form a sulfamate. researchgate.net |

Advanced Synthetic Strategies Potentially Applicable to this compound

Modern synthetic chemistry is continually evolving, with new methods offering greater efficiency, selectivity, and milder reaction conditions. These advanced strategies could be applied to the synthesis of complex molecules like this compound.

Visible-Light-Driven Reactions for SO2-Containing Compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. rsc.orgrsc.orgresearchgate.net This technology is particularly relevant for the synthesis of sulfur dioxide-containing compounds, including sulfonamides. rsc.orgrsc.orgresearchgate.net

Recent research has demonstrated that visible-light-driven reactions can be used to create S-N bonds, which are the core of the sulfonamide functional group. rsc.orgrsc.org These methods often involve the generation of sulfonyl radicals from various precursors, which then react with amines or other nitrogen sources. researchgate.net For instance, sulfamoyl radicals can be generated from DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and N-aminopyridinium salts under visible light irradiation. chemrxiv.org These radicals can then be trapped by olefins to form sulfonamides in a three-component reaction. chemrxiv.org

The use of visible light offers several advantages over traditional methods, including:

Mild Reaction Conditions: Reactions are often carried out at room temperature, reducing the risk of side reactions and decomposition of sensitive functional groups.

High Selectivity: Photoredox catalysis can often provide high levels of chemo- and regioselectivity.

Green Chemistry: These methods often use less toxic reagents and generate less waste compared to traditional approaches.

Catalytic Methods for Amine Protection and Functionalization within Complex Molecules

The protection and functionalization of amines are fundamental operations in the synthesis of complex molecules containing nitrogen. researchgate.net Catalytic methods for these transformations are highly desirable as they can offer improved efficiency and selectivity. researchgate.net

In the context of synthesizing this compound, catalytic methods could be employed for the selective protection of the amine group during the introduction of the sulfonamide moiety, or for the direct functionalization of a C-H bond adjacent to the amine. thieme-connect.com

Photoredox catalysis has also been applied to the functionalization of amines. acs.orgacs.org For example, tertiary amines can be oxidized under visible light to form reactive intermediates such as α-amino radicals and iminium ions, which can then undergo further reactions to form new C-C or C-heteroatom bonds. acs.orgacs.org

Recent advances in C-H bond functionalization have provided new tools for modifying complex molecules. thieme-connect.com These methods allow for the direct conversion of a C-H bond into a new functional group, often with high levels of selectivity. thieme-connect.com For instance, protecting-group-free methods for the α-functionalization of cyclic secondary amines have been developed, involving an intermolecular hydride transfer to generate an imine intermediate that is then trapped by a nucleophile. nih.gov

Derivatization and Analog Synthesis for Structure-Activity Exploration

The generation of analogs of this compound is pivotal for understanding its therapeutic potential and other applications. By systematically modifying its structure, researchers can fine-tune its properties to enhance efficacy, selectivity, and other desirable characteristics.

Modifications of the Ethyl Carbamate Group

The ethyl carbamate moiety is a primary target for modification to explore its role in molecular interactions. The ester and the carbamate nitrogen present opportunities for a variety of chemical transformations.

One common approach involves the transesterification or aminolysis of the ethyl carbamate. For instance, replacement of the ethyl group with other alkyl or aryl groups can be achieved by reacting the parent compound with the corresponding alcohol or amine under basic or acidic conditions. Studies on similar carbamate-containing molecules have shown that varying the size and nature of this group can significantly impact biological activity. For example, replacing the ethyl group with a methyl group has been observed to cause no significant change in the activity of some anticancer agents, whereas bulkier aliphatic groups led to reduced activity. nih.gov

Furthermore, the carbamate nitrogen can be a site for alkylation or acylation, introducing further diversity. These reactions typically proceed via deprotonation of the nitrogen followed by reaction with an electrophile.

| Modification Type | Reagents and Conditions | Resulting Moiety | Potential Impact |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | -NHCOOR | Altered solubility and metabolic stability |

| Aminolysis | R-NH2, Heat | -NHCONHR | Modified hydrogen bonding capacity |

| N-Alkylation | 1. Base (e.g., NaH) 2. R-X (Alkyl halide) | -N(R)COOEt | Increased lipophilicity, altered conformation |

| N-Acylation | 1. Base (e.g., Et3N) 2. R-COCl (Acyl chloride) | -N(COR)COOEt | Introduction of new functional groups |

Substitutions on the Phenyl Ring

The aromatic phenyl ring serves as a scaffold that can be functionalized to modulate electronic properties, steric bulk, and binding interactions. Electrophilic aromatic substitution reactions are a common strategy to introduce substituents onto the ring.

Given the presence of the electron-withdrawing sulfonamide group and the electron-donating (via resonance) carbamate-linked methylene (B1212753) group, the regioselectivity of these substitutions can be directed. Common modifications include nitration, halogenation, and Friedel-Crafts alkylation or acylation. For instance, nitration followed by reduction can introduce an amino group, providing a handle for further functionalization.

| Substitution Type | Reagents and Conditions | Position of Substitution | Potential Impact |

| Nitration | HNO3, H2SO4 | Ortho to the benzylcarbamate | Altered electronic properties, precursor for amino group |

| Halogenation | X2 (e.g., Br2), Lewis Acid (e.g., FeBr3) | Ortho to the benzylcarbamate | Increased lipophilicity, altered binding interactions |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | Ortho to the benzylcarbamate | Introduction of a ketone functionality |

| Sulfonation | SO3, H2SO4 | Ortho to the benzylcarbamate | Increased water solubility |

Variations of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore in many drugs and offers significant opportunities for derivatization. The primary sulfonamide can be readily converted to secondary or tertiary sulfonamides through N-alkylation or N-arylation. These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an appropriate electrophile.

Additionally, the sulfonamide can be reacted with various functional groups to create more complex structures. For example, reaction with isocyanates or isothiocyanates can lead to the formation of sulfonylureas or sulfonylthioureas, respectively.

| Modification Type | Reagents and Conditions | Resulting Moiety | Potential Impact |

| N-Alkylation | 1. Base (e.g., K2CO3) 2. R-X (Alkyl halide) | -SO2NHR or -SO2NR2 | Altered acidity and hydrogen bonding capability |

| N-Acylation | 1. Base (e.g., Pyridine) 2. R-COCl (Acyl chloride) | -SO2NHCOR | Introduction of an amide linkage |

| Reaction with Isocyanates | R-N=C=O | -SO2NHCONHR | Formation of sulfonylureas |

| Reaction with Isothiocyanates | R-N=C=S | -SO2NHCSNHR | Formation of sulfonylthioureas |

The systematic application of these synthetic methodologies allows for the creation of a comprehensive library of this compound analogs. The subsequent evaluation of these compounds is essential for elucidating the structure-activity relationships that govern their chemical and biological properties.

Pharmacological and Biological Activities of Ethyl 4 Aminosulfonyl Benzylcarbamate and Analogs

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide (B165840) group is a well-established zinc-binding function utilized in the design of carbonic anhydrase inhibitors. Analogs of ethyl 4-(aminosulfonyl)benzylcarbamate, which feature this critical pharmacophore, have been extensively studied for their ability to inhibit various carbonic anhydrase isoforms.

Analogs such as alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates and 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been evaluated against a panel of human CA isoforms. nih.govtandfonline.com

hCA I: This cytosolic isoform is often considered an off-target. Many benzenesulfonamide derivatives show varied but often significant inhibition. For instance, in a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, all tested compounds showed potent hCA I inhibition with inhibition constant (Kᵢ) values ranging from 13.3 to 87.6 nM, which was more effective than the standard inhibitor Acetazolamide (AAZ) (Kᵢ = 250 nM). mdpi.com

hCA II: As the most ubiquitous isoform, hCA II is a primary target for glaucoma treatment but an off-target for other indications. Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates effectively inhibit hCA II, with Kᵢ values in the low to moderate nanomolar range (1.7 to 85.8 nM). nih.gov The presence of electron-withdrawing groups on the benzyl ring, such as in the 3,5-difluorobenzyl substituted analog, was found to enhance inhibitory activity against this isoform. nih.gov

hCA VII: This brain-associated isoform is a target for managing neuropathic pain. mdpi.comnih.gov 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamide derivatives have been shown to effectively inhibit hCA VII, with some compounds exhibiting Kᵢ values in the subnanomolar range. nih.govunifi.it Certain N-((4-sulfamoylphenyl)carbamothioyl) amides also strongly inhibit hCA VII, with Kᵢ values ranging from 1.1 to 13.5 nM. mdpi.com

hCA IX: This transmembrane, tumor-associated isoform is a key target in cancer therapy. researchgate.net Analogs incorporating mono-, bi-, and tricyclic imide moieties have demonstrated moderate to poor inhibition against hCA IX, with Kᵢ values from 9.7 to 7766 nM. nih.gov

hCA XIII: The cytosolic hCA XIII isoform was generally inhibited less effectively by alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates compared to other isoforms, with Kᵢ values ranging from 69.3 to 925.9 nM. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Analogs Kᵢ = Inhibition Constant, a measure of inhibitor potency. Lower values indicate greater potency. AAZ = Acetazolamide, a standard CA inhibitor.

| Analog Class | Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA I | 25.5 - 289.5 nM | nih.gov |

| hCA II | 1.7 - 85.8 nM | nih.gov | |

| hCA VII | 3.5 - 78.4 nM | nih.gov | |

| hCA XIII | 69.3 - 925.9 nM | nih.gov | |

| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | hCA I | >10,000 nM (most compounds) | unifi.it |

| hCA II | 1.6 - 59.1 nM | unifi.it | |

| hCA VII | 0.5 - 153.4 nM | nih.gov | |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM | mdpi.com |

| hCA II | 5.3 - 384.3 nM | mdpi.com | |

| hCA VII | 1.1 - 13.5 nM | mdpi.com |

Bacterial Carbonic Anhydrase Enzymes (e.g., MscCA, StCA1, StCA2)

The development of inhibitors for bacterial CAs is a strategy for creating novel anti-infective agents. A series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates was tested against three β-class bacterial enzymes: MscCA from Mammaliicoccus (Staphylococcus) sciuri, and StCA1 and StCA2 from Salmonella enterica. nih.govnih.gov

Several compounds proved to be highly effective inhibitors of MscCA and StCA1. nih.gov In contrast, StCA2 was less susceptible to inhibition by this class of compounds. nih.govnih.gov Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides showed effective inhibition against mycobacterial enzymes MtCA1 and MtCA2 from Mycobacterium tuberculosis, with MtCA2 being particularly sensitive. mdpi.com

Table 2: Inhibition of Bacterial Carbonic Anhydrase Enzymes by Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates Kᵢ = Inhibition Constant. Lower values indicate greater potency.

| Bacterial Enzyme | Inhibition Constant (Kᵢ) Range | Reference |

| MscCA | 11.5 - 278.4 nM | nih.gov |

| StCA1 | 18.4 - 355.1 nM | nih.gov |

| StCA2 | 270.2 - 9697 nM | nih.gov |

Selectivity Studies Across CA Isoforms

Achieving selective inhibition of a specific CA isoform is a primary goal in drug design to enhance efficacy and minimize side effects. Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide derivatives revealed high selectivity for inhibiting the target isoform hCA VII over the off-target cytosolic isoform hCA I. tandfonline.comunifi.it However, achieving selectivity over the ubiquitous hCA II proved more challenging, with only a few compounds in the series showing a preference for hCA VII over hCA II. tandfonline.comunifi.it For example, while many derivatives were highly selective for hCA VII over hCA I (selectivity indexes from 12.8 to >61,300), only four compounds showed selectivity for hCA VII over hCA II (selectivity indexes from 1.66 to 8.72). tandfonline.com

In another study, a specific N-((4-sulfamoylphenyl)carbamothioyl) amide derivative demonstrated superior selectivity against hCA VII, being over 46 times more selective for hCA VII compared to hCA I and 202 times more selective compared to hCA II, highlighting its potential as a lead compound for developing agents against neuropathic pain. mdpi.com

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov The benzenesulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors. nih.govunifi.it

The two primary isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, while COX-2 is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is desirable to achieve anti-inflammatory effects while avoiding the gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

Research on 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives, which are structural analogs, has shown effective and selective inhibition of the COX-2 enzyme. unifi.it In this series, compounds exhibited potent COX-2 inhibition with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range (0.05 to 0.14 µM), while showing much weaker inhibition of COX-1 (IC₅₀ values from 5 to 12.6 µM). unifi.it The most promising derivatives, methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazines, demonstrated a COX-2 selectivity index of 208 and 210, respectively, which is superior to the well-known COX-2 inhibitor Celecoxib. unifi.it The sulfamoyl group is believed to enhance COX-2 selectivity by forming hydrogen bonds within a specific hydrophilic sub-pocket of the COX-2 active site. unifi.it

Table 3: COX-1 and COX-2 Inhibition by 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Analogs IC₅₀ = Half-maximal inhibitory concentration. Lower values indicate greater potency. SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2). Higher values indicate greater selectivity for COX-2.

| Compound/Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Pyridazine-based sulfonamides (range) | 5 - 12.6 | 0.05 - 0.14 | High | unifi.it |

| Methanesulfonate pyridazine (B1198779) (7a) | 10.5 | 0.05 | 210 | unifi.it |

| Ethanesulfonate pyridazine (7b) | 12.6 | 0.06 | 208 | unifi.it |

| Celecoxib (Reference) | 1.5 | 0.05 | 30 | unifi.it |

Histone Deacetylase (HDAC) Inhibition

While direct studies on the histone deacetylase (HDAC) inhibitory activity of this compound are not prevalent in the reviewed literature, its structural components—the sulfonamide and carbamate (B1207046) groups—are present in various known HDAC inhibitors. nih.govnih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.netyoutube.com

Several classes of compounds containing sulfonamide or carbamate functionalities have been reported to exhibit pan-HDAC inhibitory activity, meaning they inhibit multiple HDAC isoforms. nih.govresearchgate.net For example, sulfonamide anilides have been identified as a novel class of HDAC inhibitors with antiproliferative effects on human tumors. nih.gov The development of such inhibitors often involves creating a library of structurally diverse sulfonamides to identify compounds with potent and broad-spectrum HDAC inhibition. nih.govnih.gov Similarly, carbamate moieties are integral to the structure of various enzyme inhibitors and have been incorporated into molecules designed to target HDACs. nih.gov The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a capping group; both the sulfonamide and carbamate motifs can be part of these key structural elements.

The development of isoform-selective HDAC inhibitors is a major goal in medicinal chemistry to reduce off-target effects. nih.gov Structural modifications to pan-HDAC inhibitors can impart selectivity for specific HDAC isoforms, such as HDAC1, which is a member of the Class I HDACs. nih.gov Research has shown that subtle changes in the structure of benzamide-based HDAC inhibitors can lead to dramatic shifts in selectivity. nih.govnih.gov For instance, a series of benzamide (B126) derivatives demonstrated that modifications to the linker and cap groups could confer selectivity for HDAC1. nih.gov In the synthesis of some selective HDAC inhibitors, a benzylcarbamate group is used as a protecting group, which is later removed to yield the final active compound, indicating the compatibility of this moiety in synthetic schemes for targeted inhibitors. nih.gov The strategic placement of functional groups can exploit subtle differences in the active sites of HDAC isoforms, and both sulfonamide and carbamate groups can be synthetically manipulated to achieve such selectivity. nih.govnih.govnih.gov

Interactive Table: Examples of HDAC Inhibitors with Relevant Structural Moieties

| Compound/Class | Relevant Moiety | Target(s) | Reported IC₅₀ |

| Sulfonamide Anilides | Sulfonamide | Pan-HDAC | Varies |

| Piperazine-based Sulfonamides | Sulfonamide | HDAC | 2.8 µM (Compound 20) nih.govnih.gov |

| 2-Methylamino Benzamide 13 | Benzamide | HDAC3 | 41 nM nih.gov |

| Compound 5g (Click HDACi) | Triazole | HDAC1 | 104 nM nih.gov |

| MS-275 (Entinostat) | Benzamide | Class I HDACs | Varies |

| Suberoylanilide Hydroxamic Acid (SAHA) | Hydroxamic Acid | Pan-HDAC | Varies |

Potential for Other Enzyme Targets

The structural features of this compound suggest potential interactions with other enzyme families beyond COX and HDACs. The presence of both a sulfonamide and a carbamate group opens the possibility for a wider range of biological activities.

The sulfonamide group is a key feature in a new class of non-nucleosidic antiviral agents that inhibit the herpes simplex virus (HSV) helicase-primase complex. nih.govnih.gov This enzyme complex is essential for viral DNA replication, and its inhibition represents a novel mechanism for antiviral therapy. nih.govresearchgate.net Compounds like amenamevir (B1665350) and pritelivir (B1678233) are potent helicase-primase inhibitors containing sulfonamide or related structures. nih.govnih.gov Although structurally different from this compound, these drugs demonstrate the importance of the sulfonamide moiety for this specific antiviral activity. Furthermore, the carbamate functional group is also found in potent antiviral agents. For example, in inhibitors of the SARS-CoV-2 main protease, an N-terminal carbamate was found to be crucial for high antiviral potency. nih.gov The combination of these two functional groups in a single molecule could therefore confer potential activity against viral enzymes, though direct evidence for this compound is lacking.

Interactive Table: Examples of Antiviral Agents with Relevant Structural Moieties

| Compound | Target Enzyme | Relevant Moiety | Virus |

| Pritelivir | Helicase-Primase | Sulfonamide | Herpes Simplex Virus (HSV) nih.govresearchgate.net |

| Amenamevir | Helicase-Primase | Thiazole/Oxadiazole | HSV, Varicella Zoster Virus (VZV) nih.gov |

| BAY 57-1293 | Helicase-Primase | Sulfonamide | Herpes Simplex Virus (HSV) nih.govnih.gov |

| Boceprevir Analogs | Main Protease (MPro) | Carbamate | SARS-CoV-2 nih.gov |

The sulfonamide scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. nih.govnih.gov Research into the inhibition of Protein Kinase B (PKB, also known as Akt) has led to the development of potent sulfonamide-based inhibitors. nih.gov Notably, structure-based design has yielded novel spirocyclic sulfonamides that are potent Akt inhibitors with high selectivity over the related Protein Kinase A (PKA). nih.gov This demonstrates that the sulfonamide group can be incorporated into structures that differentiate between closely related kinases. Additionally, isoquinoline-5-sulfonamide (B1244767) derivatives have been investigated as PKB inhibitors. researchgate.net The benzyl portion of this compound is also relevant, as N-benzylbenzamide structures have been identified as allosteric inhibitors of other kinases, such as Aurora kinase A. nih.gov This suggests that the combination of a sulfonamide and a benzylcarbamate-like structure could potentially modulate the activity of kinases like PKB and PKA.

Matrix Metalloproteinase (MMP) Inhibition (based on related sulfonamides)

The sulfonamide functional group is a key component in the design of potent matrix metalloproteinase (MMP) inhibitors. nih.gov MMPs are a family of zinc-containing endopeptidases capable of degrading all components of the extracellular matrix. nih.gov Their activity is crucial in physiological processes like embryonic development and tissue remodeling, but their overexpression is linked to pathological conditions such as tumor metastasis and angiogenesis. nih.govdoi.org

The development of synthetic MMP inhibitors (MMPIs) has been a significant focus in therapeutic research. nih.gov Many of these inhibitors are designed to chelate the zinc ion within the active site of the MMPs, thereby blocking their enzymatic activity. nih.gov The sulfonamide group, in particular, has been incorporated into inhibitor structures to enhance their binding to the enzyme. nih.gov This enhancement is achieved not only through the formation of hydrogen bonds with the enzyme but also by correctly orienting hydrophobic substituents into the S1' pocket of the enzyme's active site. nih.gov Some research has even suggested that the sulfonamide group, along with another zinc-binding group, can directly coordinate with the zinc ion. nih.gov

Sulfonamide hydroxamates, for instance, were developed as effective MMP inhibitors following the discovery of CGS 27023A. nih.gov The design of these molecules leverages the sulfonamide moiety to improve enzyme-inhibitor interactions. nih.gov While many MMPIs have shown promise, their clinical application has been hampered by a lack of specificity, leading to off-target effects. nih.govnih.gov More recent strategies have focused on designing highly selective inhibitors that target exosites (secondary binding sites) to improve specificity for particular MMP isoforms. nih.govdovepress.com Novel sulfonamide derivatives continue to be developed and are considered useful as MMP inhibitors for preventing and treating diseases caused by MMP overexpression. google.com

Cellular and Molecular Mechanisms of Action

Sulfonamide derivatives are recognized for their ability to interact with a wide array of biological targets, a versatility that underpins their diverse pharmacological activities. wisdomlib.orgresearchgate.net A primary mechanism of action for many sulfonamides is the inhibition of specific enzymes. rsc.org One of the most well-studied targets is the family of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. nih.govtandfonline.com The inhibitory action of sulfonamides on CAs typically involves the binding of the sulfonamide group to the catalytic Zn(II) ion in the enzyme's active site. acs.org This interaction is a classic example of zinc-binding inhibition. acs.org Numerous studies have synthesized and evaluated novel sulfonamide derivatives for their inhibitory effects on human carbonic anhydrase isozymes, such as hCA I and hCA II. nih.govtandfonline.comtandfonline.com

Beyond carbonic anhydrases, sulfonamides have been shown to inhibit other enzymes, including urease. rsc.org For example, a newly synthesized sulfonamide derivative, YM-2, demonstrated an IC50 value of 1.90 ± 0.02 μM against the urease enzyme. rsc.org The sulfonamide scaffold is also crucial in the development of inhibitors for other cancer-related enzymes like tyrosine kinases, aromatases, and histone deacetylases. nih.gov By targeting these enzymes, sulfonamide derivatives can disrupt key cellular signaling pathways. nih.gov

In the context of infectious diseases, the antibacterial action of sulfonamides stems from their ability to inhibit dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. ymerdigital.commsdmanuals.com Because they are structural analogs of p-aminobenzoic acid (PABA), they act as competitive inhibitors, preventing the synthesis of folic acid, which is necessary for bacterial DNA synthesis. msdmanuals.comajchem-b.com Some sulfonamides have also been investigated for their potential to interact with viral proteins, such as the main protease (Mpro) of SARS-CoV-2, suggesting a role as antiviral agents. ymerdigital.comfrontiersrj.com Additionally, certain sulfonamide derivatives, specifically sulfonylureas, can block potassium channels in pancreatic beta cells. ymerdigital.com

The interaction of sulfonamide derivatives with their biological targets leads to the modulation of various critical cellular pathways. A significant body of research highlights their role in oncology, where they influence pathways central to cancer progression. wisdomlib.orgnih.gov Sulfonamides have been reported to induce cell cycle arrest, often in the G1 phase, thereby inhibiting cancer cell proliferation. researchgate.net For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been shown to cause cell cycle arrest in glioblastoma models.

Furthermore, sulfonamides can trigger apoptosis, or programmed cell death, in cancer cells. ymerdigital.com This pro-apoptotic activity is a key mechanism for their anticancer effects. nih.gov The inhibition of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—is another important pathway modulated by sulfonamides. researchgate.netymerdigital.com This is often achieved through the inhibition of matrix metalloproteinases (MMPs), which play a vital role in the degradation of the extracellular matrix required for new blood vessel formation. researchgate.netnih.gov

The structural versatility of the sulfonamide scaffold allows for the design of compounds that can modulate key cancer-related targets, thereby affecting pathways like cell proliferation and survival. mdpi.com For example, some sulfonamide derivatives have been developed to target aminopeptidase (B13392206) N (APN/CD13) and eukaryotic elongation factor 2 kinase (eEF2K), both of which are implicated in cancer cell growth and survival. mdpi.com By interfering with these targets, these compounds can exert cytotoxic and antiproliferative effects. mdpi.com

Potential Therapeutic Areas for Investigation

The sulfonamide scaffold is a critical pharmacophore in the development of novel anticancer agents. wisdomlib.org These compounds have demonstrated promising activity against a range of cancers, including breast, lung, ovarian, and skin cancers. wisdomlib.orgresearchgate.net Their anticancer properties stem from their ability to target various proteins and enzymes that are overexpressed in cancer cells. nih.gov

Sulfonamide derivatives function as anticancer agents through multiple mechanisms. They act as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, hindering their growth and survival. nih.gov For example, certain benzenesulfonamide derivatives have shown potent inhibition of hCA IX in the nanomolar range. nih.gov

Moreover, sulfonamides serve as inhibitors of other crucial targets in cancer therapy, including tyrosine kinases, aromatase, and matrix metalloproteinases. nih.gov Their ability to inhibit cell proliferation and induce apoptosis in cancer cells has been widely documented. ymerdigital.comnih.gov Numerous studies have reported on structurally novel sulfonamide derivatives with significant antitumor activity both in vitro and in vivo. researchgate.net For instance, some derivatives of N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles have been tested for their antiproliferative activity against various cancer cell lines, with some compounds showing high potency. nih.govresearchgate.net The development of sulfonamide-based drugs like Belinostat and Amsacrine further underscores their importance in cancer therapy. researchgate.netnih.gov

Table 1: Examples of Sulfonamide Analogs with Anticancer Activity

| Compound/Derivative Class | Target/Mechanism | Cancer Model(s) | Reference |

|---|---|---|---|

| Benzenesulfonamide derivatives | Carbonic Anhydrase IX (hCA IX) Inhibition | Solid hypoxic tumors | nih.gov |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine | Antiproliferative | HEPG2, MCF7, HCT-116 cell lines | nih.govresearchgate.net |

| Sulfonamide derivative YM-1 | Cytotoxicity | MG-U87 cancer cells | rsc.org |

| β-phenylalanine derivatives with sulfonamide moieties | Antiproliferative | Lung cancer models | mdpi.com |

Sulfonamides were the first class of synthetic antibacterial drugs to be widely used and have remained a vital part of modern therapeutics for infectious diseases. ymerdigital.comajchem-b.com Their primary antibacterial mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase. ymerdigital.commsdmanuals.com This enzyme is critical for the synthesis of folic acid in bacteria, which is a precursor for DNA synthesis. msdmanuals.comajchem-b.com By blocking this pathway, sulfonamides act as bacteriostatic agents, inhibiting the growth and replication of a broad spectrum of Gram-positive and Gram-negative bacteria. ymerdigital.comtandfonline.com They have been effective in treating infections such as urinary tract infections and meningitis. ymerdigital.comfrontiersrj.com For example, sulfonamide derivatives like sulfamethazine (B1682506) and sulfadiazine (B1682646) have shown activity against Staphylococcus aureus and Escherichia coli. ajchem-b.comfrontiersrj.com

In addition to their established antibacterial role, sulfonamides have shown promise in antiviral applications. ymerdigital.com Research has explored their potential against viruses such as HIV and coronaviruses. ymerdigital.com The mechanism of antiviral action can involve the interaction of the sulfonamide scaffold with essential viral proteins. ymerdigital.com For instance, some sulfonamides have been investigated for their ability to bind to the main protease (Mpro) of the SARS-CoV-2 virus, which would inhibit viral replication. ymerdigital.comfrontiersrj.com Carbamate derivatives have also been noted for their potential antiviral activity, with some studies indicating that related compounds may inhibit the entry mechanisms of viruses like Ebola.

The structural versatility of sulfonamides allows for the synthesis of new derivatives with enhanced antimicrobial properties. tandfonline.com For example, the addition of an electron-withdrawing group, such as a nitro group, can increase the antibacterial activity of sulfonamide derivatives. ajchem-b.comfrontiersrj.com Researchers continue to develop novel sulfonamides, including hybrid compounds, that can overcome resistance to older sulfa drugs and exhibit bactericidal activity. tandfonline.com

Table 2: Antimicrobial Activity of Selected Sulfonamide-Related Compounds

| Compound/Derivative Class | Activity | Target Organism(s) | Reference |

|---|---|---|---|

| Sulfamethazine, Sulfadiazine | Antibacterial | Staphylococcus aureus, Escherichia coli | ajchem-b.comfrontiersrj.com |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives | Antibacterial | E. coli, M. luteus, B. cereus | nih.gov |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine | Antifungal | Candida albicans | nih.govresearchgate.net |

| Darunavir (sulfonamide derivative) | Antiviral | Investigated for SARS-CoV-2 | ymerdigital.comfrontiersrj.com |

Inflammatory Conditions (e.g., Anti-inflammatory Agents)

The sulfonamide functional group is a key component in a variety of anti-inflammatory drugs. While direct studies on the anti-inflammatory effects of this compound are not extensively documented in publicly available research, the activity of structurally similar compounds provides a strong basis for its potential in this area. The core structure, featuring a benzene (B151609) sulfonamide moiety, is a recognized pharmacophore that interacts with key targets in inflammatory pathways.

Research into analogous sulfonamide derivatives has revealed significant anti-inflammatory properties. For instance, a study on novel sulfonilamidothienopyrimidinone derivatives demonstrated their capacity to inhibit several key inflammatory markers. nih.gov These compounds were shown to suppress the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1). nih.gov Furthermore, they reduced the release of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov

Another related compound, N-benzyl-4-bromobenzamide, has been shown to inhibit the production of IL-6 and PGE2 in lipopolysaccharide (LPS)-induced human gingival fibroblasts, indicating its potential as an anti-inflammatory agent in conditions like periodontal disease. nih.gov The anti-inflammatory activity of certain pyrrolidine-3-carboxylate derivatives has also been reported to be more potent than the established non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium in carrageenan-induced edema models. researchgate.net

The mechanism of action for many anti-inflammatory sulfonamides involves the inhibition of enzymes like COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation. The structural features of this compound, particularly the sulfonamide group attached to a benzyl ring, suggest a potential for similar interactions.

Research Findings on Anti-inflammatory Activity of Structurally Related Sulfonamides

| Compound Class/Derivative | Key Findings | Affected Markers/Pathways | Reference |

|---|---|---|---|

| Sulfonilamidothienopyrimidinone derivatives | Demonstrated excellent inhibition of inflammatory markers in human keratinocyte line NCTC 2544. | iNOS, COX-2, ICAM-1, MCP-1, IL-8, PGE2 | nih.gov |

| N-benzyl-4-bromobenzamide | Exhibited inhibitory effects on the production of pro-inflammatory cytokines in LPS-induced human gingival fibroblasts. | IL-6, PGE2 | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and corresponding carboxylic acids | Showed potent in vitro inhibition of COX-1 and COX-2 enzymes. | COX-1, COX-2, 5-LOX | researchgate.net |

| Ethyl-2-amino-1-benzamido-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-4-oxopyrrolidine-3-carboxylate | Displayed anti-inflammatory activity greater than diclofenac sodium in a carrageenan-induced edema model. | Inflammatory edema | researchgate.net |

Neurological Disorders (Based on related structures)

The sulfonamide scaffold is increasingly recognized for its therapeutic potential in a range of central nervous system (CNS) disorders. nih.gov While this compound itself has not been the direct subject of extensive neurological research, the activities of its structural analogs suggest a promising avenue for investigation. The versatility of the arylsulfonamide motif allows for the development of compounds that can act as enzyme inhibitors, ion channel modulators, or receptor ligands within the CNS. nih.gov

Structurally related sulfonamide derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. eurekaselect.comnih.gov In the context of Alzheimer's disease, certain sulfonamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). eurekaselect.commdpi.com The resulting increase in acetylcholine levels is a key strategy in managing the cognitive symptoms of Alzheimer's. Additionally, some sulfonamide derivatives exhibit antioxidant and anti-inflammatory properties, which are crucial for combating the neuroinflammation and oxidative stress implicated in the pathology of Alzheimer's disease. eurekaselect.com

For Parkinson's disease, a progressive neurodegenerative disorder affecting dopaminergic neurons, the neuroprotective properties of sulfonamide derivatives are of significant interest. nih.gov Studies on bis-sulfonamide derivatives have demonstrated their ability to protect against neuronal death induced by neurotoxins like 6-hydroxydopamine (6-OHDA) in cellular models of Parkinson's disease. nih.gov The underlying mechanism often relates to their antioxidant capabilities. nih.gov

It is also important to note that some sulfonamides can interfere with the biosynthesis of neurotransmitters, which can lead to neurological side effects. eurekalert.org Research has shown that certain sulfonamides can inhibit sepiapterin (B94604) reductase, an enzyme involved in the production of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for the synthesis of dopamine (B1211576) and serotonin. eurekalert.org This highlights the potent neuromodulatory potential of this class of compounds.

Potential Neurological Applications of Structurally Related Sulfonamides

| Neurological Disorder | Therapeutic Target/Mechanism | Observed Effects of Analogs | Reference |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterase Inhibition (AChE, BChE) | Inhibition of AChE and BChE, leading to increased acetylcholine levels. | eurekaselect.commdpi.com |

| Alzheimer's Disease | Antioxidant and Anti-inflammatory Activity | Reduction of oxidative stress and neuroinflammation. | eurekaselect.com |

| Parkinson's Disease | Neuroprotection | Protection of neuronal cells from toxin-induced death in preclinical models. | nih.gov |

| General Neuromodulation | Enzyme Inhibition (e.g., Sepiapterin Reductase) | Interference with neurotransmitter (dopamine, serotonin) biosynthesis. | eurekalert.org |

Structure Activity Relationship Sar Studies and Drug Design Principles for Ethyl 4 Aminosulfonyl Benzylcarbamate

Elucidating Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By dissecting Ethyl 4-(aminosulfonyl)benzylcarbamate, we can identify the key features that likely govern its interactions with biological targets.

The aminosulfonyl (or sulfonamide) group is a prominent feature in a vast array of clinically approved drugs and is recognized for its significant role in establishing strong interactions with biological targets. nih.govnanobioletters.com The sulfonamide moiety is a versatile functional group that can act as a hydrogen bond donor through its -NH2 group and a hydrogen bond acceptor via its two sulfonyl oxygens. youtube.com This dual capacity allows it to form multiple, stabilizing hydrogen bonds within a receptor's binding pocket, which is a critical factor for high-affinity binding. springernature.comyoutube.com

The acidic nature of the sulfonamide proton allows it to exist in an ionized state at physiological pH, which can be crucial for therapeutic activity. acs.org The negatively charged sulfonamide can participate in ionic interactions, particularly with positively charged residues like arginine or metal ions within an enzyme's active site. nih.gov For instance, in many enzyme inhibitors, the sulfonamide group coordinates with a zinc ion in the catalytic site. mdpi.com

Furthermore, the sulfonamide group is considered a bioisostere for other functional groups like amides and carboxylic acids, meaning it can replace them while maintaining or improving biological activity. tandfonline.comnih.gov This is often done to enhance metabolic stability, as sulfonamides are generally more resistant to enzymatic degradation than amides. nanobioletters.com The specific geometry and electronic properties of the aminosulfonyl group in this compound are therefore predicted to be a primary determinant of its binding affinity and selectivity for its biological target.

Table 1: Potential Interactions of the Aminosulfonyl Moiety

| Interaction Type | Participating Atoms | Potential Target Residues | Significance |

| Hydrogen Bond Donor | -NH2 | Asp, Glu, Ser, Thr, Backbone C=O | Specificity and Affinity |

| Hydrogen Bond Acceptor | -SO2- | Arg, Lys, His, Ser, Thr, Backbone N-H | Affinity and Orientation |

| Ionic Interaction | Deprotonated -SO2NH- | Zn2+, Mg2+, Positively charged residues | Strong anchoring in active site |

| van der Waals | Entire moiety | Hydrophobic pockets | Overall binding stability |

The carbamate (B1207046) group (-NHCOO-) in this compound serves as a critical linker and possesses properties that make it highly valuable in drug design. Carbamates are recognized as stable bioisosteres of the more labile ester and amide bonds. acs.org Their enhanced stability against hydrolysis by esterases and proteases can lead to improved pharmacokinetic profiles and a longer duration of action in the body. nih.gov

The carbamate functionality can also be strategically employed as a prodrug moiety. acs.orgnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. In the context of this compound, the carbamate could be designed to be cleaved by specific enzymes at the target site, thereby releasing a pharmacologically active amine or alcohol. This approach can be used to improve the solubility, permeability, and targeted delivery of a drug. nih.govresearchgate.net For instance, carbamate prodrugs have been successfully used to mask polar functional groups, allowing for better penetration of cell membranes. nih.gov

Recent research has explored the use of carbamate linkers in prodrugs of sulfonamides, demonstrating that this linkage can be designed for controlled release. nih.govacs.org The stability and release kinetics of the carbamate can be fine-tuned by modifying the ethyl group or the adjacent benzyl (B1604629) ring, offering a versatile tool for optimizing drug delivery.

The benzyl linker and the attached phenyl ring provide a scaffold that can be extensively modified to fine-tune the pharmacological properties of this compound. The substitution pattern on the phenyl ring can have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which influence its interaction with a target receptor. nih.govnih.gov

For example, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the phenyl ring can alter the pKa of the aminosulfonyl moiety, thereby affecting its ionization state and binding affinity. acs.orgnih.gov Studies on related benzenesulfonamide (B165840) derivatives have shown that such substitutions can significantly impact inhibitory potency and selectivity. nih.govtandfonline.com

Furthermore, the benzyl linker itself provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. The length and composition of this linker can be modified to explore different regions of the target protein. Research on similar structures has indicated that even minor changes to the linker can lead to significant differences in biological activity. researchgate.net The interaction of the phenyl ring with hydrophobic pockets in the receptor is also a key determinant of binding, and modifications to this ring can enhance these interactions. acs.orgfrontiersin.org

Table 2: Predicted Effects of Phenyl Ring Substitutions on Activity

| Substituent Type | Example | Predicted Effect on Activity | Rationale |

| Electron-Withdrawing | -Cl, -F, -NO2 | May increase or decrease | Alters pKa of sulfonamide, modifies electrostatic interactions |

| Electron-Donating | -OCH3, -CH3 | May increase or decrease | Alters electron density of the ring, can affect hydrophobic interactions |

| Bulky Groups | -t-butyl | Potential for steric hindrance or enhanced hydrophobic interactions | Depends on the size and shape of the binding pocket |

| Polar Groups | -OH, -NH2 | May form additional hydrogen bonds | Can increase affinity if corresponding H-bond partners are present in the receptor |

Computational Approaches in SAR and Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more effective drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rjb.ro For this compound, docking studies can provide valuable insights into its binding mode with a specific biological target, such as an enzyme or receptor. tandfonline.comnih.gov These studies can reveal the key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, ionic interactions, and hydrophobic interactions. rjb.romdpi.com

In a typical docking simulation, the three-dimensional structure of the target protein is used as a template. The ligand, this compound, is then placed in the binding site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.govnih.gov

For sulfonamide-containing compounds, docking studies have been instrumental in understanding their mechanism of action. tandfonline.commdpi.comnih.gov For example, simulations can confirm the coordination of the sulfonamide group with a metal ion in an enzyme's active site and identify the specific hydrogen bonding patterns that contribute to its inhibitory activity. mdpi.com The results of such studies can guide the design of new derivatives with improved binding affinity by suggesting modifications that enhance these key interactions.

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the ligand-receptor complex. frontiersin.orgresearchgate.net

By simulating the behavior of the this compound-target complex in a solvated environment, MD can reveal how the ligand and protein adapt to each other upon binding. springernature.com This can lead to the identification of stable binding conformations that may not be predicted by docking alone. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. mdpi.com

Analysis of the trajectory from an MD simulation can highlight the flexibility of different parts of the ligand and the protein, identifying regions that are critical for maintaining the stability of the complex. frontiersin.orgresearchgate.net For instance, these simulations can show the persistence of key hydrogen bonds and hydrophobic contacts over the simulation time, confirming their importance for binding. mdpi.com Such detailed information is invaluable for the rational design of new inhibitors with enhanced potency and residence time on the target.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) has emerged as a powerful computational tool in drug discovery to identify potential lead compounds for specific biological targets from large chemical databases. For compounds like this compound, which belongs to the benzenesulfonamide class, a primary and well-established target is the metalloenzyme family of carbonic anhydrases (CAs). The fundamental principle of SBVS relies on docking the three-dimensional structures of candidate molecules into the binding site of a target protein whose structure has been determined experimentally (e.g., through X-ray crystallography) or modeled computationally.

The process begins with the preparation of a high-resolution crystal structure of the target enzyme, for instance, a specific isoform of human carbonic anhydrase (hCA). The active site, which for CAs characteristically contains a zinc ion (Zn²⁺), is defined. The sulfonamide group (-SO₂NH₂) of benzenesulfonamides is known to be a critical zinc-binding group (ZBG), coordinating to the catalytic zinc ion in the active site. This interaction is a cornerstone of the inhibitory mechanism.

A library of compounds, which could include this compound and its analogs, is then prepared for docking. This involves generating realistic 3D conformations for each molecule. Docking algorithms then systematically place these conformations into the defined active site of the enzyme and score the resulting poses based on how well they fit geometrically and energetically. These scoring functions estimate the binding affinity between the ligand and the protein.

Through this process, large virtual libraries can be rapidly screened to prioritize a smaller, more manageable number of compounds for experimental testing. For benzenesulfonamides, SBVS campaigns have successfully identified potent inhibitors for various CA isoforms, including those that are tumor-associated, such as CA IX. nih.gov The docking simulations can elucidate potential binding poses and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues within the active site, guiding the selection of promising candidates. nih.govnih.gov

The table below illustrates a typical workflow for a structure-based virtual screening campaign aimed at identifying novel carbonic anhydrase inhibitors.

| Step | Description | Key Considerations |

| 1. Target Preparation | Obtain and refine a 3D structure of the target protein (e.g., human Carbonic Anhydrase IX). This includes adding hydrogen atoms, assigning partial charges, and defining the binding site around the catalytic zinc ion. | Quality of the crystal structure is critical. The protonation states of active site residues must be correctly assigned. |

| 2. Ligand Library Preparation | Compile a database of small molecules (ligands) to be screened. For each molecule, generate low-energy 3D conformations. | The diversity and drug-likeness of the library can influence the novelty and success of the identified hits. |

| 3. Molecular Docking | Systematically fit each ligand from the library into the prepared active site of the target protein using a docking algorithm. | The choice of docking software and scoring function can significantly impact the results. Validation with known inhibitors is crucial. |

| 4. Scoring and Ranking | Score the different poses of each ligand based on a scoring function that estimates binding affinity. Rank all the ligands in the library according to their best scores. | Scoring functions have limitations and may not perfectly predict experimental binding affinity. |

| 5. Hit Selection & Post-processing | Select the top-ranked compounds for further analysis. This often involves visual inspection of the docked poses to check for key interactions (e.g., coordination to the zinc ion) and filtering based on chemical properties. | The selection criteria may include docking score, interaction patterns, chemical novelty, and predicted ADME/Tox properties. |

| 6. Experimental Validation | Purchase or synthesize the selected hit compounds and test their biological activity in vitro (e.g., through an enzyme inhibition assay). | Experimental confirmation is the ultimate validation of the virtual screening predictions. |

Strategies for Optimizing Biological Activity and Selectivity

Once an initial hit compound like this compound is identified, medicinal chemistry efforts focus on optimizing its structure to enhance biological activity (potency) and selectivity towards the desired target isoform over others. For carbonic anhydrase inhibitors, a key challenge is achieving selectivity for the target isoform (e.g., tumor-associated CA IX or XII) while minimizing inhibition of off-target, ubiquitously expressed isoforms like CA I and II to reduce potential side effects. nih.gov

Alkyl Linker Chain Size:

The structure of this compound features a benzylcarbamate moiety. The linker between the benzenesulfonamide core and other parts of the molecule can be systematically modified to probe the active site of the target enzyme. Varying the length and rigidity of linker chains is a common strategy to optimize interactions within the binding pocket. For instance, extending or branching an alkyl chain can allow the molecule to access deeper hydrophobic pockets within the enzyme's active site, potentially increasing binding affinity. nih.gov Conversely, a linker that is too long or bulky may cause steric clashes, reducing activity. The optimal linker size and conformation depend on the specific topology of the active site of the CA isoform being targeted. nih.gov

Electronic Properties:

The electronic properties of the inhibitor play a crucial role in its binding affinity. The primary inhibitory mechanism of benzenesulfonamides involves the deprotonation of the sulfonamide group, allowing the resulting anion to coordinate with the zinc ion in the active site. Therefore, modifications that increase the acidity of the sulfonamide group can enhance inhibitory potency. For example, introducing electron-withdrawing groups on the benzene (B151609) ring can lead to more potent inhibitors. nih.gov Studies have shown that tetrafluoro-substituted benzenesulfonamides are often more effective CA inhibitors than their non-fluorinated counterparts, a phenomenon attributed to the increased acidity of the sulfonamide group. nih.gov

The "tail" of the inhibitor—the part of the molecule that does not directly interact with the zinc ion—is critical for modulating activity and achieving isoform selectivity. nih.gov By modifying the tail with different functional groups, chemists can fine-tune interactions with amino acid residues that vary between CA isoforms. These residues are often located at the rim of the active site. For this compound, the ethyl carbamate group represents this tail. Strategies to optimize this part of the molecule could involve:

Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups to explore different hydrophobic pockets.

Modifying the carbamate: Replacing the carbamate linker with other functionalities like amides, ureas, or ethers to alter hydrogen bonding capabilities and conformational flexibility. tandfonline.com

These structural modifications aim to exploit the subtle differences in the amino acid composition of the active sites of different CA isoforms. nih.gov For example, residues at positions 92 and 131 have been identified as key determinants for the positional binding and affinity of inhibitors, thereby influencing isoform specificity. nih.gov Computational modeling, in conjunction with experimental testing, allows for a rational approach to designing inhibitors with optimized potency and a desirable selectivity profile. nih.gov

The following table summarizes key structure-activity relationships for benzenesulfonamide-based carbonic anhydrase inhibitors, which are applicable to the optimization of this compound.

| Structural Moiety | Modification Strategy | Impact on Activity/Selectivity |

| Benzenesulfonamide Core | Introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring. | Increases the acidity of the sulfonamide group, generally leading to enhanced inhibitory potency. nih.gov |

| Linker | Variation in length, rigidity, and chemical nature (e.g., alkyl, ether, urea). | Affects the orientation of the "tail" within the active site, influencing interactions with isoform-specific residues. tandfonline.com |

| "Tail" Group (e.g., Ethyl Carbamate) | Modification of size, hydrophobicity, and hydrogen bonding potential. | Crucial for achieving isoform selectivity by exploiting differences in the active site entrance and surrounding residues. nih.gov |

Preclinical Investigation Methodologies and Future Research Directions

In Vitro Pharmacological Characterization

Comprehensive in vitro studies are fundamental to understanding a compound's biological effects at a molecular and cellular level. However, no specific data for Ethyl 4-(aminosulfonyl)benzylcarbamate has been reported in the following key areas:

Enzyme Inhibition Assays

There are no available studies that have determined the half-maximal inhibitory concentration (IC50) of this compound against any specific enzymes. Such assays are critical for identifying potential molecular targets and quantifying the compound's potency.

Cell-Based Assays for Cytotoxicity and Specific Biological Effects

Information regarding the cytotoxic effects of this compound on either cancerous or normal cell lines is not present in the public scientific literature. These assays are essential for determining a compound's potential as a therapeutic agent and its safety profile at a cellular level.

Target Engagement Studies

No target engagement studies, such as those employing affinity chromatography, have been published for this compound. These investigations are crucial for confirming the direct interaction of a compound with its putative biological targets within a complex biological system.

In Vivo Efficacy and Mechanism Validation in Relevant Disease Models

There is no published data on the evaluation of this compound in any in vivo disease models. Such studies are a critical step in the preclinical pipeline to assess a compound's efficacy and to validate its mechanism of action in a living organism.

Advanced Approaches for Mechanistic Elucidation

Advanced molecular biology techniques are often used to gain deeper insights into a compound's mechanism of action. At present, no such studies have been reported for this compound.

Proteomic and Transcriptomic Profiling

There is no evidence of proteomic or transcriptomic profiling, including techniques like the generation of gene expression signatures or the use of DRUG-seq, having been performed to elucidate the molecular effects of this compound. nih.govalitheagenomics.com These methods provide a broad, unbiased view of the cellular pathways modulated by a compound. nih.govalitheagenomics.com

Future Directions in the Development of this compound and its Analogs

The future development of this compound will likely focus on enhancing its drug-like properties, therapeutic efficacy, and specificity. This involves innovative approaches in medicinal chemistry and pharmacology, from creating multi-target drugs and sophisticated prodrugs to leveraging artificial intelligence for more rapid and precise lead optimization.

A promising future direction is the design of analogs based on a multi-target strategy, where a single molecule is engineered to interact with multiple biological targets simultaneously. This can lead to synergistic therapeutic effects and a more holistic treatment approach.

One established strategy involves creating mutual prodrugs. For instance, research has shown that sulfa drugs can be coupled with non-steroidal anti-inflammatory drugs (NSAIDs) to concurrently address infection and inflammation, which often coexist. An analog of this compound could be designed to incorporate an NSAID moiety, which would be released along with the parent sulfonamide compound at the target site, offering a dual therapeutic action.

Another approach is to design a single chemical entity that inhibits distinct molecular targets relevant to a complex disease. An example of this is the compound SP-04, a carbamate (B1207046) derivative designed for Alzheimer's disease that inhibits acetylcholinesterase (AchE) and also acts as an antagonist at sigma-1 (s1) receptors. nih.gov This multi-target approach provides both symptomatic relief and potential neuroprotection. nih.gov Similarly, analogs of this compound could be rationally designed to modulate multiple targets pertinent to a specific pathology, thereby potentially increasing efficacy and reducing the likelihood of drug resistance.

Prodrug design is a key strategy for improving the pharmacokinetic properties of a parent drug, such as enhancing solubility, stability, and targeted delivery. nih.gov For this compound, several advanced prodrug strategies could be employed, primarily by modifying its sulfonamide group.

A sophisticated method involves a two-stage release mechanism . This has been demonstrated with the TLR4 inhibitor TAK-242, where a self-immolative para-aminobenzyl spacer was bonded to the sulfonamide nitrogen. nih.gov This design creates a more stable prodrug that undergoes a sequence of two reactions—a trigger elimination followed by a 1,6-elimination—to release the active drug in a controlled manner. nih.gov This approach could be adapted to provide sustained release of an active analog of this compound.

For targeted delivery, particularly to the colon for treating localized infections or inflammatory conditions, an azo-linked prodrug is a viable option. In this strategy, the sulfonamide-containing molecule is linked to another moiety via an azo (-N=N-) bond. This bond remains stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, ensuring localized drug release.

Conjugation with amino acids represents another versatile prodrug approach. Attaching amino acids can significantly increase the water solubility of a parent drug and can facilitate transport across biological membranes via specific transporters, such as PEPT1. nih.gov The choice of amino acid can be tailored to control the rate of enzymatic hydrolysis and, therefore, the release kinetics of the active drug. nih.gov

Table 1: Potential Advanced Prodrug Strategies for this compound Analogs

| Prodrug Strategy | Linker/Carrier Type | Cleavage Mechanism | Primary Goal |

| Two-Stage Release | Self-immolative para-aminobenzyl spacer and β-eliminative trigger nih.gov | Sequential β-elimination and 1,6-elimination nih.gov | Sustained/controlled release of the active drug. |

| Colon Targeting | Azo bond linkage | Reduction by bacterial azoreductase enzymes in the colon. | Site-specific delivery for treating colonic diseases. |

| Solubility Enhancement | Amino acid carriers nih.gov | Enzymatic hydrolysis (e.g., by peptidases). nih.gov | Improve water solubility and oral bioavailability. |